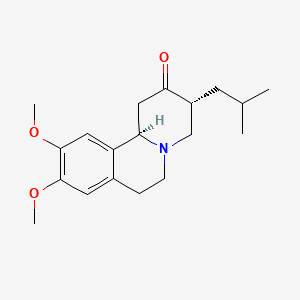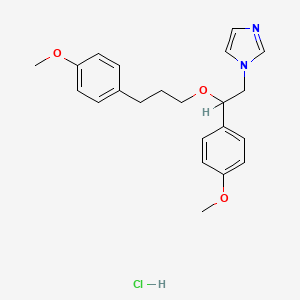
Chlorhydrate de SKF-96365
Vue d'ensemble
Description
Chlorhydrate de SKF 96365 : est un composé chimique connu pour son rôle de puissant bloqueur des canaux potentiels récepteurs transitoires et d'inhibiteur de l'entrée calcique dépendante des stocks. Il a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la biologie et de la médecine, en raison de sa capacité à inhiber divers canaux ioniques et de ses propriétés antinéoplasiques.
Applications De Recherche Scientifique
SKF 96365 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion channel function and regulation.
Biology: Employed in research on calcium signaling pathways and their role in cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting ion channels and calcium signaling pathways.
Mécanisme D'action
Target of Action
SKF-96365 hydrochloride is a potent blocker of the Transient Receptor Potential Canonical (TRPC) channels . These channels are non-selective cation channels involved in various physiological functions including neuronal signaling and muscle contraction . In addition, SKF-96365 hydrochloride significantly inhibits hERG, hKCNQ1/hKCNE1, hKir2.1, and hKv4.3 currents , which are critical for heart function .
Mode of Action
SKF-96365 hydrochloride interacts with its targets by blocking the ion channels, thereby inhibiting the flow of ions through these channels . This results in the inhibition of receptor-mediated Ca2+ entry in activated platelets, neutrophils, and endothelial cells .
Biochemical Pathways
The primary biochemical pathway affected by SKF-96365 hydrochloride is the calcium signaling pathway . By blocking the TRPC channels, SKF-96365 hydrochloride inhibits the entry of calcium ions into the cell, thereby disrupting calcium signaling . This can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction and neuronal signaling .
Result of Action
The blockade of TRPC channels and other ion channels by SKF-96365 hydrochloride can result in various molecular and cellular effects. For instance, it can induce cell-cycle arrest and apoptosis in colorectal cancer cells . It also significantly prolongs the QTc interval in isolated guinea pig hearts, indicating its potential impact on cardiac function .
Analyse Biochimique
Biochemical Properties
SKF-96365 hydrochloride interacts with various biomolecules, primarily functioning as an inhibitor of receptor-mediated calcium ion (Ca2+) entry . It selectively inhibits receptor-mediated and voltage-gated Ca2+ entry . It also has a blocking effect on potassium channels .
Cellular Effects
SKF-96365 hydrochloride has been observed to have significant effects on various types of cells. It inhibits receptor-mediated Ca2+ entry in activated platelets, neutrophils, and endothelial cells . In the context of cancer, it exhibits potent anti-neoplastic activity by inducing cell-cycle arrest and apoptosis in colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of SKF-96365 hydrochloride involves its interaction with TRPC channels and its role as a SOCE inhibitor . It blocks TRPC channels and enhances the reverse mode of the Na+/Ca2+ exchanger, causing intracellular calcium ion accumulation and cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, SKF-96365 hydrochloride has shown therapeutic effects on murine allergic rhinitis, manifesting attenuation of sneezing, nasal rubbing, IgE, inflammatory cytokines, inflammatory cells, TRPC6 immunolabeling, and TRPC6, STIM1 and Orai1 mRNA levels in AR mice .
Dosage Effects in Animal Models
In animal models, the effects of SKF-96365 hydrochloride vary with different dosages. For instance, in a study on murine allergic rhinitis induced by ovalbumin, SKF-96365 hydrochloride showed therapeutic effects at certain concentrations .
Metabolic Pathways
SKF-96365 hydrochloride is involved in calcium signaling pathways in cells, primarily through its inhibition of receptor-mediated and voltage-gated Ca2+ entry . It also impacts the function of the Na+/Ca2+ exchanger .
Transport and Distribution
While specific transporters or binding proteins for SKF-96365 hydrochloride have not been explicitly identified, its primary action involves the inhibition of Ca2+ entry, suggesting that it interacts with and affects the function of calcium channels .
Subcellular Localization
The subcellular localization of SKF-96365 hydrochloride is not explicitly defined, but given its role in inhibiting Ca2+ entry, it is likely to interact with and exert its effects at the plasma membrane where the calcium channels are located .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de SKF 96365 implique l'alkylation d'un cycle imidazole. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et ne sont pas largement divulguées dans la littérature publique.
Méthodes de production industrielle : La production industrielle du chlorhydrate de SKF 96365 implique généralement des techniques de synthèse organique à grande échelle. Le composé est produit sous forme solide et est souvent fourni sous forme de produit de haute pureté (≥98%) à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de SKF 96365 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les mécanismes de réaction détaillés ne soient pas largement documentés.
Réduction : Les réactions de réduction impliquant le chlorhydrate de SKF 96365 sont moins courantes mais peuvent se produire dans des conditions appropriées.
Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant les groupes méthoxy et propoxy liés au cycle imidazole.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium peuvent être utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés imidazoles substitués .
Applications de recherche scientifique
Le chlorhydrate de SKF 96365 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la fonction et la régulation des canaux ioniques.
Biologie : Employé dans la recherche sur les voies de signalisation du calcium et leur rôle dans les processus cellulaires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les canaux ioniques et les voies de signalisation du calcium.
Mécanisme d'action
Le chlorhydrate de SKF 96365 exerce ses effets en inhibant l'entrée calcique dépendante des stocks et en bloquant les canaux potentiels récepteurs transitoires. Il inhibe significativement les courants à travers divers canaux ioniques, notamment hERG, hKCNQ1/hKCNE1, hKir2.1 et hKv4.3. Le composé induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses en perturbant l'homéostasie du calcium et les voies de signalisation .
Comparaison Avec Des Composés Similaires
Composés similaires :
2-Aminoéthyl diphénylborinate : Un autre inhibiteur de l'entrée calcique dépendante des stocks.
GSK1016790A : Un puissant activateur des canaux potentiels récepteurs transitoires.
HC-030031 : Un inhibiteur sélectif des canaux potentiels récepteurs transitoires.
Unicité : Le chlorhydrate de SKF 96365 est unique en raison de son double rôle d'inhibiteur de l'entrée calcique dépendante des stocks et de bloqueur des canaux potentiels récepteurs transitoires. Sa capacité à inhiber plusieurs canaux ioniques et à induire des effets antinéoplasiques en fait un outil précieux dans la recherche scientifique .
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19;/h5-14,17,22H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPKVQUECFKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCOC(CN2C=CN=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926763 | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130495-35-1 | |
| Record name | SKF 96365 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130495-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130495351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-96365 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BI32858P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SK&F 96365?
A1: SK&F 96365 is widely recognized as an inhibitor of receptor-mediated calcium entry (RMCE). [] It exhibits selectivity in blocking RMCE compared with receptor-mediated internal Ca2+ release. []
Q2: How does SK&F 96365 affect intracellular calcium levels?
A2: SK&F 96365 inhibits the sustained increase in intracellular calcium concentration ([Ca2+]i) elicited by various stimuli, including maitotoxin, endothelin-1, and cyclopiazonic acid. [, , ] It achieves this by blocking the entry of extracellular Ca2+ through various channels. []
Q3: Does SK&F 96365 affect calcium release from intracellular stores?
A3: No, SK&F 96365 does not appear to affect Ca2+ release from intracellular stores. [] This selectivity distinguishes it from certain other calcium antagonists. []
Q4: Which specific calcium channels are affected by SK&F 96365?
A4: SK&F 96365 shows inhibitory effects on various calcium channels, including:
- Receptor-mediated calcium entry (RMCE) channels: Demonstrated across multiple cell types, including platelets, neutrophils, and endothelial cells. []
- Voltage-gated Ca2+ channels: Observed in GH3 (pituitary) cells and rabbit ear-artery smooth muscle cells. []
- Store-operated Ca2+ channels (SOCC): Evidenced in rat thoracic aortic smooth muscle cells and C6 glioma cells. [, ]
Q5: What is the significance of SK&F 96365's ability to discriminate between different calcium channels?
A5: This selectivity makes SK&F 96365 a valuable tool for researchers:
- Distinguishing RMCE from internal Ca2+ release: This helps understand the specific roles of these processes in cellular responses. []
- Investigating the roles of different Ca2+ channels in specific physiological processes: For instance, its use in studying the role of SOCC in endothelin-1-induced contractions. []
Q6: Does SK&F 96365 affect all types of calcium channels equally?
A6: No, SK&F 96365 displays some selectivity. It does not affect the ATP-gated Ca2+-permeable channel of rabbit ear-artery smooth muscle cells, indicating discrimination between different RMCE types. []
Q7: What are the downstream consequences of SK&F 96365's inhibition of calcium entry?
A7: The inhibition of calcium entry by SK&F 96365 can lead to various downstream effects, including:
- Inhibition of platelet aggregation: Under conditions where aggregation relies on RMCE. []
- Inhibition of neutrophil adhesion and chemotaxis: Indicating a role for RMCE in these processes. []
- Blockade of maitotoxin-induced phosphoinositide breakdown and insulin release: Highlighting the role of Ca2+ entry in these signaling pathways. []
- Suppression of endothelin-1-induced arachidonic acid release: Implicating specific Ca2+ channels (NSCC-1, NSCC-2, SOCC) in this pathway. []
Q8: Does SK&F 96365 affect microtubule polymerization?
A8: Yes, in vitro studies show that SK&F 96365 can directly depolymerize microtubules isolated from bovine brain. [] This effect could contribute to some of its broader cellular actions, although further research is needed to confirm this.
Q9: What is the molecular formula and weight of SK&F 96365?
A9: The molecular formula of SK&F 96365 is C21H25N2O3Cl, and its molecular weight is 388.9 g/mol.
Q10: Are there studies exploring structure-activity relationships for SK&F 96365?
A10: While the provided abstracts don't delve into specific SAR studies for SK&F 96365, they highlight the importance of its structure for activity:
- Chirality: Research indicates that calmodulin, a calcium-binding protein, can differentiate between the two enantiomers of SK&F 96365, suggesting stereospecific interactions. [] This finding underscores the importance of chirality in the compound's biological activity.
Q11: What are some limitations of SK&F 96365 as a pharmacological tool?
A11: While SK&F 96365 has proven useful, there are some limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)


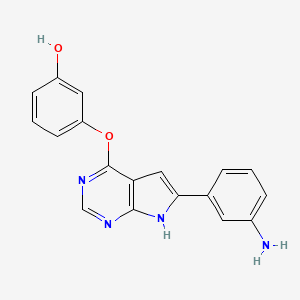
![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
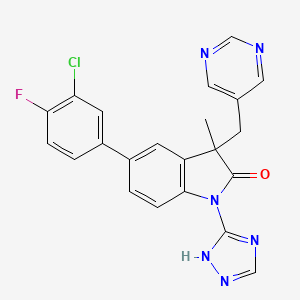
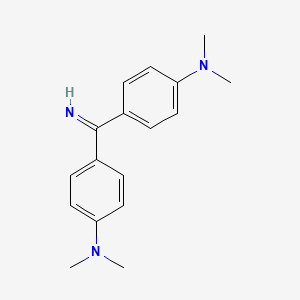

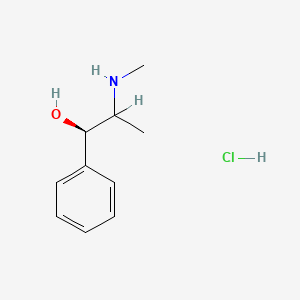
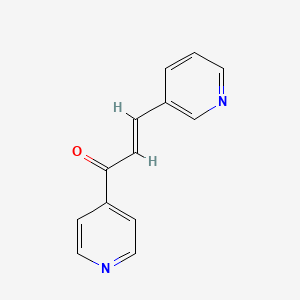
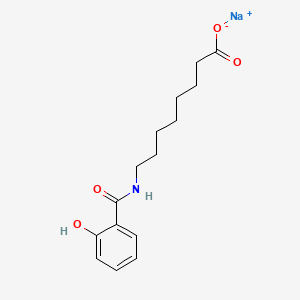
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

